

Sulfamazone: A Technical Guide to its Chemical Structure and Physicochemical Properties

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Compound of Interest

Compound Name: Sulfamazone

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Introduction

Sulfamazone is a sulfonamide antibiotic belonging to the class of synthetic antimicrobial agents.[1] Like other sulfonamides, it exhibits bacteriostatic activity by interfering with the metabolic pathways of susceptible bacteria. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of **Sulfamazone**, intended to support research, drug development, and scientific understanding of this compound. While experimental data for some of **Sulfamazone**'s specific physicochemical properties are not readily available in the public domain, this guide compiles the known structural information, predicted properties, and general experimental protocols applicable to the sulfonamide class.

Chemical Structure and Identification

Sulfamazone is a complex molecule characterized by a core sulfonamide group linked to substituted aromatic and heterocyclic moieties.

Table 1: Chemical Identification of **Sulfamazone**

Identifier	Value	Source
IUPAC Name	(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-[4-[(6-methoxypyridazin-3-yl)sulfamoyl]anilino]methanesulfonic acid	[2]
CAS Number	65761-24-2	[2]
Molecular Formula	C23H24N6O7S2	[2]
Molecular Weight	560.6 g/mol	[2]
Canonical SMILES	<chem>CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(NC3=CC=C(C=C3)S(=O)(=O)NC4=NN=C(C=C4)OC)S(=O)(=O)O</chem>	[2]
InChI	InChI=1S/C23H24N6O7S2/c1-15-21(23(30)29(28(15)2)17-7-5-4-6-8-17)22(38(33,34)35)24-16-9-11-18(12-10-16)37(31,32)27-19-13-14-20(36-3)26-25-19/h4-14,22,24H,1-3H3,(H,25,27)(H,33,34,35)	[2]
InChIKey	BGLHAKAJGYLSOX-UHFFFAOYSA-N	[2]

Physicochemical Properties

Experimentally determined physicochemical data for **Sulfamazone** are scarce in publicly accessible literature. The following table summarizes computationally predicted values, which can serve as an estimation for its properties. It is crucial to note that these are theoretical values and should be confirmed by experimental analysis for rigorous applications.

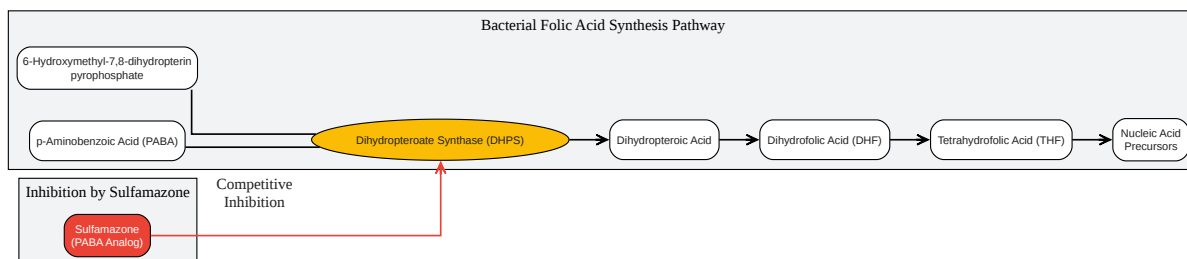
Table 2: Predicted Physicochemical Properties of **Sulfamazone**

Property	Predicted Value	Source
XLogP3	1.6	[2]
Topological Polar Surface Area	188 Å ²	[2]
Hydrogen Bond Donor Count	3	[2]
Hydrogen Bond Acceptor Count	13	[2]
Rotatable Bond Count	9	[2]

Mechanism of Action: Inhibition of Folic Acid Synthesis

The antibacterial activity of **Sulfamazone**, like other sulfonamides, is attributed to its ability to competitively inhibit the bacterial enzyme dihydropteroate synthase (DHPS).[3][4] This enzyme is crucial for the de novo synthesis of folic acid (vitamin B9) in bacteria, a pathway absent in humans who obtain folic acid from their diet.[5]

Bacteria synthesize folic acid from para-aminobenzoic acid (PABA). Sulfonamides, including **Sulfamazone**, are structural analogs of PABA and act as competitive inhibitors of DHPS.[6] By binding to the active site of DHPS, **Sulfamazone** prevents the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate, a critical step in the formation of dihydropteroic acid, a precursor to folic acid.[7][8] The subsequent depletion of folic acid and its derivatives, such as tetrahydrofolate, inhibits the synthesis of nucleic acids (DNA and RNA) and essential amino acids, ultimately leading to the cessation of bacterial growth and replication (bacteriostasis).[9][10]



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Figure 1. Mechanism of action of **Sulfamazine** in the bacterial folic acid synthesis pathway.

Experimental Protocols for Physicochemical Property Determination

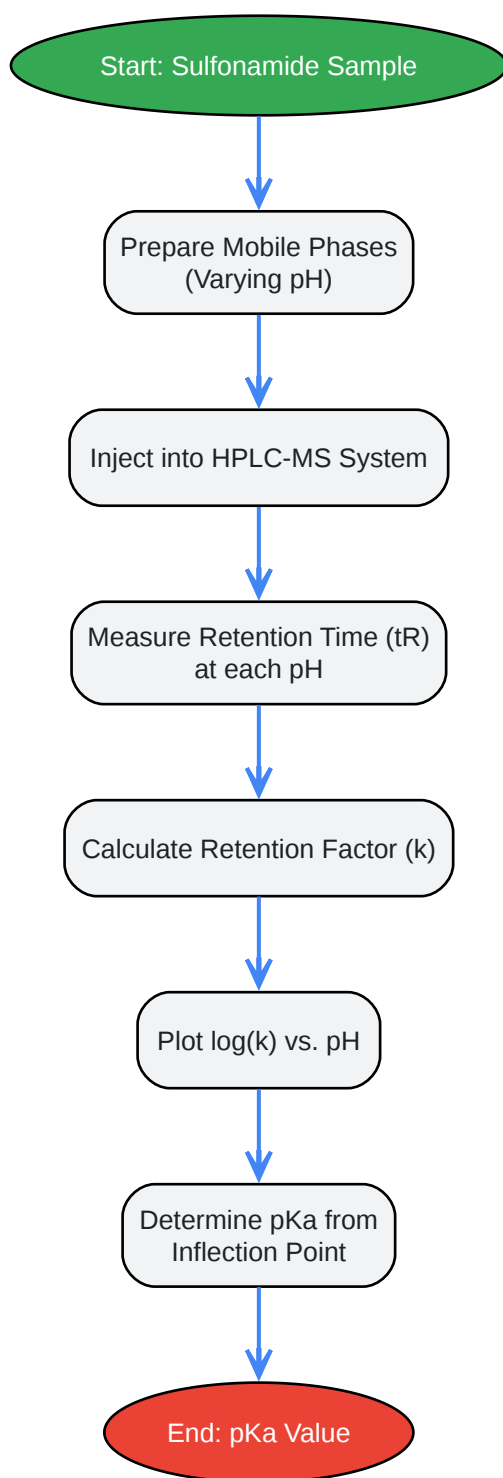
While specific experimental data for **Sulfamazine** is lacking, the following sections outline general methodologies commonly employed for determining the physicochemical properties of sulfonamides. These protocols can be adapted for the characterization of **Sulfamazine**.

Determination of pKa by Liquid Chromatography-Mass Spectrometry (LC-MS)

The acid dissociation constant (pKa) is a critical parameter influencing the solubility, absorption, and distribution of a drug. A common method for its determination involves reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with a mass spectrometer (MS) or a UV detector.^[11]

Methodology:

- **Preparation of Mobile Phases:** A series of mobile phases with varying pH values are prepared using appropriate buffer systems. The organic modifier (e.g., acetonitrile or methanol) concentration is kept constant.
- **Chromatographic Analysis:** The sulfonamide solution is injected into the HPLC system, and the retention time is measured for each mobile phase pH.
- **Data Analysis:** The retention factor (k) is calculated from the retention time. A plot of $\log(k)$ versus pH is generated. The pK_a value corresponds to the pH at which the compound is 50% ionized, often determined from the inflection point of the resulting sigmoidal curve.



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Figure 2. General workflow for pKa determination of a sulfonamide using LC-MS.

Determination of Octanol-Water Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its pharmacokinetic properties. The shake-flask method is a classical approach, though chromatographic methods are also widely used.^[12]

Methodology (Shake-Flask Method):

- **System Preparation:** A solution of the sulfonamide is prepared in one of the two immiscible phases (n-octanol or water).
- **Partitioning:** A known volume of the solution is mixed with a known volume of the other phase in a separatory funnel. The mixture is shaken vigorously to allow for the partitioning of the solute between the two phases.
- **Phase Separation:** The mixture is allowed to stand until the two phases have completely separated.
- **Quantification:** The concentration of the sulfonamide in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.
- **Calculation:** The LogP value is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility

Water solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. The equilibrium solubility method is a common technique.^{[13][14][15]}

Methodology:

- **Sample Preparation:** An excess amount of the solid sulfonamide is added to a known volume of water or a relevant buffer solution in a sealed container.
- **Equilibration:** The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

- Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
- Quantification: The concentration of the sulfonamide in the clear supernatant or filtrate is determined using a validated analytical method (e.g., HPLC-UV).

Conclusion

Sulfamazone is a sulfonamide antibiotic with a well-defined chemical structure and a mechanism of action centered on the inhibition of bacterial folic acid synthesis. While specific experimental data on its physicochemical properties are limited, this guide provides a comprehensive summary of its known identifiers, predicted properties, and the general experimental protocols applicable for their determination. The information presented herein serves as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, facilitating further investigation and a deeper understanding of this antimicrobial agent. It is strongly recommended that the predicted physicochemical properties be experimentally verified for any application requiring precise quantitative data.

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